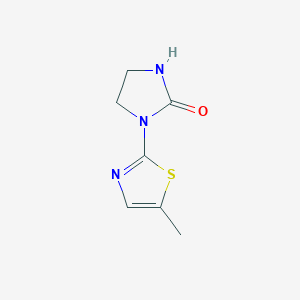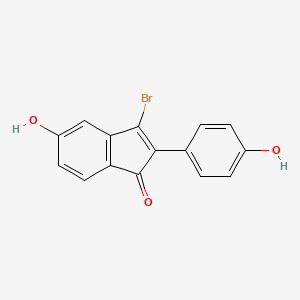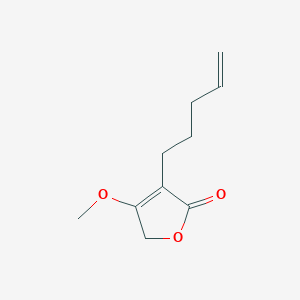
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is a complex organosilicon compound. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, chemistry, and medicine. This compound, in particular, features a trisilane backbone with hexamethyl, phenyltelluro, and trimethylsilyl substituents, making it an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- typically involves multiple steps, including the formation of the trisilane backbone and the introduction of the substituents. Common synthetic routes may include:
Formation of the Trisilane Backbone: This step often involves the reaction of chlorosilanes with silanes in the presence of a catalyst.
Introduction of Hexamethyl Groups: Hexamethyl groups can be introduced through reactions with methylating agents such as methyl lithium or methyl magnesium bromide.
Addition of Phenyltelluro Group: The phenyltelluro group can be introduced via a reaction with phenyltellurium chloride in the presence of a reducing agent.
Incorporation of Trimethylsilyl Group: This step typically involves the reaction with trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of specialized reactors to handle the reactive intermediates safely.
Analyse Des Réactions Chimiques
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silanes.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is studied for its unique reactivity and potential as a precursor for other organosilicon compounds.
Biology and Medicine
In biology and medicine, organosilicon compounds are explored for their potential use in drug delivery systems and as imaging agents due to their biocompatibility and unique properties.
Industry
In industry, this compound may be used in the production of advanced materials, including silicones and other polymers, due to its ability to form stable bonds with other elements.
Mécanisme D'action
The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- involves interactions with molecular targets through its silicon, tellurium, and carbon atoms. These interactions can lead to the formation of new bonds and the transformation of the compound into various products. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents, such as:
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylchloride: A common reagent in organosilicon chemistry.
Phenyltellurium Chloride: A related compound with a tellurium atom bonded to a phenyl group.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2-(phenyltelluro)-2-(trimethylsilyl)- is unique due to its combination of a trisilane backbone with hexamethyl, phenyltelluro, and trimethylsilyl substituents. This unique structure imparts specific chemical properties and reactivity that distinguish it from other organosilicon compounds.
Propriétés
Numéro CAS |
197724-17-7 |
|---|---|
Formule moléculaire |
C15H32Si4Te |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
trimethyl-[phenyltellanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C15H32Si4Te/c1-16(2,3)19(17(4,5)6,18(7,8)9)20-15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clé InChI |
JAQBRXLHEIEHDS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)




![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)


![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)

![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)

